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molecular formula C9H13ClN2 B8719342 2-(4-Chlorophenyl)propane-1,3-diamine

2-(4-Chlorophenyl)propane-1,3-diamine

Cat. No. B8719342
M. Wt: 184.66 g/mol
InChI Key: IZEQKRAAUCABAR-UHFFFAOYSA-N
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Patent
US09365575B2

Procedure details

According to the procedure described in Eur. J. Org. Chem. 2010, 3, 484-493, a mixture of 1-chloro-4-[2-nitro-1-(nitromethyl)ethyl]benzene (80 mg, 0.327 mmol) and 18 mg platinum (IV) oxide in 5 mL MeOH contained in a pressure tube was reacted under 50 PSI hydrogen. After 15 hours the mixture was filtered through Celite, rinsed with MeOH and evaporated to give a quantitative yield (60 mg) of the title compound as a yellow-orange oil. 1H NMR (CD3OD) δ: 7.34-7.38 (m, 2H), 7.21-7.29 (m, 2H), 2.88-2.98 (m, 2H), 2.73-2.86 (m, 3H).
Name
1-chloro-4-[2-nitro-1-(nitromethyl)ethyl]benzene
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:13][N+:14]([O-])=O)[CH2:9][N+:10]([O-])=O)=[CH:4][CH:3]=1.[H][H]>CO.[Pt](=O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:13][NH2:14])[CH2:9][NH2:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
1-chloro-4-[2-nitro-1-(nitromethyl)ethyl]benzene
Quantity
80 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C[N+](=O)[O-])C[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a pressure tube
FILTRATION
Type
FILTRATION
Details
After 15 hours the mixture was filtered through Celite
Duration
15 h
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN)CN
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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